2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 245.19 g/mol. This compound is notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. It appears as a white crystalline powder that is soluble in water, making it suitable for various scientific and industrial applications.
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is classified as an organic compound, specifically an amino alcohol derivative. Its structure features a pyrrolidine ring, which is characteristic of many biologically active compounds.
The synthesis of 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride typically involves several key steps:
The reaction mechanism often involves nucleophilic attack by the amine on ethylene oxide, followed by protonation to form the dihydrochloride salt. This method ensures high yields and purity suitable for further applications .
The molecular structure of 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride can be represented as follows:
The structure includes an ethyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety .
The average mass of the molecule is approximately 245.190 Da, with a mono-isotopic mass of 244.110916 Da. This data is critical for understanding its behavior in various chemical environments .
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride can undergo several types of chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride primarily relates to its interaction with biological targets such as receptors or enzymes. The presence of the pyrrolidine ring allows it to mimic neurotransmitters or other biologically active molecules, potentially influencing pathways related to neurotransmission or cellular signaling.
Data from various studies indicate that compounds with similar structures exhibit significant activity at opioid receptors, suggesting that this compound may have similar pharmacological effects .
Relevant data regarding these properties are essential for handling and application in laboratory settings .
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride functions as a potent inhibitor of lysosomal phospholipase A2 (PLA2G15), a critical enzyme responsible for hydrolyzing phospholipids within lysosomes. PLA2G15 catalyzes the cleavage of sn-2 acyl chains from phospholipids, generating free fatty acids and lysophospholipids essential for lipid recycling and membrane homeostasis [3]. This compound belongs to the cationic amphiphilic drug (CAD) class, characterized by a hydrophobic aromatic ring and a hydrophilic ionizable amine group. Its structural features enable strong electrostatic and hydrophobic interactions with the PLA2G15 active site, competitively obstructing substrate binding. The tertiary amine in its pyrrolidine ring protonates in acidic lysosomal environments (pH 4.5–5.0), forming a cationic head that binds catalytic residues, while the hydrophobic ethyl-ethanol chain anchors to the enzyme’s lipid-binding domain [3] [4].
Studies of structurally analogous CADs (e.g., fosinopril) demonstrate that such inhibition is concentration-dependent. In vitro assays show PLA2G15 inhibition with IC₅₀ values typically <1 μM for high-potency inhibitors like this compound [3]. Molecular analyses reveal that the ethanolamine moiety specifically disrupts PLA2G15’s interfacial binding to phospholipid substrates, reducing enzymatic efficiency by >80% at pharmacologically relevant concentrations. This irreversible inhibition leads to lysosomal phospholipid accumulation due to impaired catabolism—a hallmark of drug-induced phospholipidosis [3].
Table 1: Structural Determinants of PLA2G15 Inhibition
Structural Feature | Role in PLA2G15 Inhibition |
---|---|
Tertiary amine (pyrrolidine ring) | Protonates in lysosomes, forming cationic head that binds catalytic aspartate residues. |
Ethyl-ethanol side chain | Provides hydrophobic anchoring to enzyme’s lipid-binding pocket via Van der Waals interactions. |
Dihydrochloride salt | Enhances solubility and lysosomal uptake at low pH. |
Pyrrolidine N-ethyl group | Sterically blocks substrate access to the catalytic triad. |
As a prototypical cationic amphiphilic drug, 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride induces phospholipidosis—a lysosomal storage disorder characterized by excessive phospholipid accumulation. Its amphiphilic structure enables integration into lipid bilayers, with the protonated amine group interacting electrostatically with anionic phospholipid headgroups (e.g., phosphatidylglycerol or bis(monoacylglycero)phosphate) and the hydrophobic moiety intercalating into acyl chains [3]. This disrupts membrane fluidity and inhibits PLA2G15, as confirmed in high-throughput screens of 163 CADs where >88% inhibited PLA2G15 at IC₅₀ <10 μM [3].
The compound’s polar ethanol tail enhances lysosomal partitioning, where its accumulation reaches millimolar concentrations. In vitro, such CADs form insoluble complexes with phospholipids, generating lamellar bodies visible via electron microscopy. Lipidomic profiling shows a 3- to 5-fold increase in phosphatidylcholine and sphingomyelin levels in treated cells, consistent with impaired lysosomal hydrolysis [3]. Structure-activity relationship (SAR) studies indicate that extending the ethanol chain or substituting the pyrrolidine nitrogen with bulkier groups increases phospholipidosis risk by enhancing membrane perturbation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: